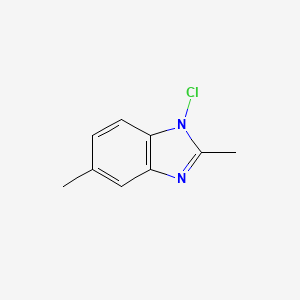![molecular formula C17H17N3OS B14363553 3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine CAS No. 92771-59-0](/img/structure/B14363553.png)
3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine is a complex organic compound that features a pyridine ring substituted with an imidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and high functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The pyridine and imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted pyridine and imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways . The sulfur atom can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-{2-[(2-Methoxyethyl)sulfanyl]-5-phenyl-1H-imidazol-4-YL}pyridine is unique due to its combination of a pyridine ring with an imidazole moiety and a sulfur-containing side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
| 92771-59-0 | |
Molekularformel |
C17H17N3OS |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
3-[2-(2-methoxyethylsulfanyl)-5-phenyl-1H-imidazol-4-yl]pyridine |
InChI |
InChI=1S/C17H17N3OS/c1-21-10-11-22-17-19-15(13-6-3-2-4-7-13)16(20-17)14-8-5-9-18-12-14/h2-9,12H,10-11H2,1H3,(H,19,20) |
InChI-Schlüssel |
SRJQNAISXFQAKD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


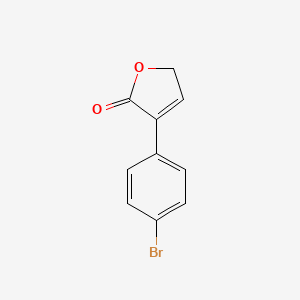


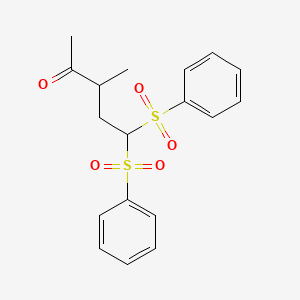
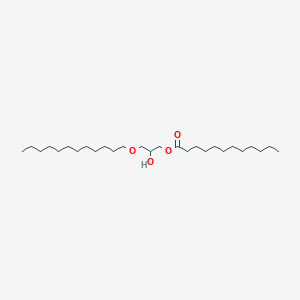
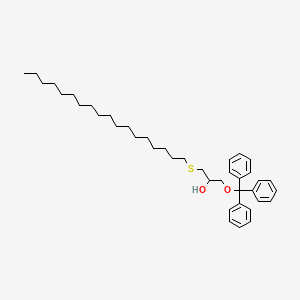
![1,4-Dimethyl-2-oxa-1,4-diazaspiro[4.6]undeca-6,8,10-trien-3-one](/img/structure/B14363541.png)
